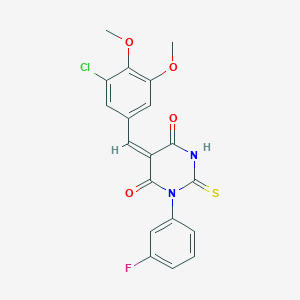![molecular formula C27H21Br2N3O4 B286285 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B286285.png)
2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile is a chemical compound that belongs to the family of nitriles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile is not fully understood. However, it has been suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and possess anti-inflammatory properties. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile in lab experiments include its potent anti-cancer activity, low toxicity, and high selectivity towards cancer cells. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile. One possible direction is to investigate its potential as a treatment for other types of cancer, such as pancreatic cancer and ovarian cancer. Another direction is to further elucidate its mechanism of action and identify the specific enzymes and pathways involved in its anti-cancer activity. Additionally, it may be worthwhile to explore its potential as a treatment for other inflammatory diseases, such as psoriasis and multiple sclerosis.
Synthesemethoden
The synthesis of 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile involves the reaction of 2-bromo-4-(bromomethyl)-6-ethoxyphenol with 1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methanol in the presence of a base. The resulting intermediate is then treated with benzonitrile to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile has a wide range of potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C27H21Br2N3O4 |
|---|---|
Molekulargewicht |
611.3 g/mol |
IUPAC-Name |
2-[[2-bromo-4-[(E)-[1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-ethoxyphenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C27H21Br2N3O4/c1-2-35-24-13-18(11-22(29)25(24)36-16-20-6-4-3-5-19(20)14-30)12-23-26(33)32(27(34)31-23)15-17-7-9-21(28)10-8-17/h3-13H,2,15-16H2,1H3,(H,31,34)/b23-12+ |
InChI-Schlüssel |
NCRQSCHGJPQGGM-FSJBWODESA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OCC4=CC=CC=C4C#N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OCC4=CC=CC=C4C#N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OCC4=CC=CC=C4C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,5-dibromo-2-furyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286202.png)
![2-[(5-bromo-2-thienyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286203.png)
![2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286204.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B286208.png)
![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)
![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)

![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)